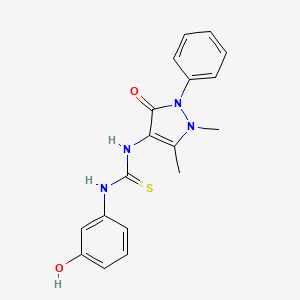

1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-hydroxyphenyl)thiourea

Description

This compound is a pyrazole-thiourea hybrid synthesized via condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with substituted isothiocyanates. Structural confirmation relies on spectral data (IR, NMR) and elemental analysis. Key IR bands at 1715, 1685, and 1639 cm⁻¹ correspond to carbonyl groups in the pyrazolone and dihydropyrimidindione rings .

Properties

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-hydroxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-12-16(20-18(25)19-13-7-6-10-15(23)11-13)17(24)22(21(12)2)14-8-4-3-5-9-14/h3-11,23H,1-2H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJCVKAHTCPLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-hydroxyphenyl)thiourea has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, focusing on its anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 357.43 g/mol. The structure features a pyrazole ring and a thiourea moiety, which are known to contribute significantly to the biological activity of such compounds.

Anticancer Activity

Recent studies have indicated that derivatives of thiourea and pyrazole exhibit promising anticancer properties. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis.

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives have also been extensively studied. The compound exhibits activity against several pathogenic bacteria and fungi:

| Microorganism | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bactericidal | 0.22 - 0.25 | |

| Escherichia coli | Bactericidal | 0.30 - 0.35 | |

| Candida albicans | Fungicidal | 15 |

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of thiourea derivatives is another area of interest. Studies have shown that these compounds can scavenge free radicals effectively:

This antioxidant activity is attributed to the ability of thiourea groups to donate hydrogen atoms and stabilize free radicals.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing that it significantly inhibited growth in MCF7 cells with an IC50 value of 3.79 µM, indicating strong anticancer potential ( ).

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and found that the compound exhibited a minimum inhibitory concentration (MIC) as low as 0.22 µg/mL, demonstrating potent bactericidal effects ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s properties and applications are influenced by substituent variations on the thiourea moiety. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., NO₂ in ) enhance thermal stability (m.p. 190.9°C) but may reduce solubility. Hydrophobic groups (e.g., 4-methylphenyl in ) improve plant growth regulation, while allyl groups () disrupt it due to steric or electronic effects.

Hydrogen-Bonding Capability: The 3-hydroxyphenyl group in the target compound enables hydrogen bonding, differentiating it from non-polar analogs (e.g., 4-methylphenyl) and enhancing interactions in biological systems .

Industrial Relevance : High-purity analogs (e.g., 4-methoxyphenyl in ) are critical API intermediates, reflecting demand for tailored solubility and stability in drug development.

Q & A

Q. What are the standard synthetic routes for preparing this thiourea derivative, and how can purity be optimized?

The compound is typically synthesized via a two-step approach: (1) preparation of the pyrazol-4-yl thiourea building block through condensation of 4-aminophenazone with thiourea in ethanol under acidic conditions, followed by (2) functionalization with 3-hydroxyphenyl isothiocyanate . Purity optimization involves recrystallization from ethanol and monitoring via HPLC or TLC. Critical parameters include stoichiometric control of reactants and pH adjustment during acidification (e.g., 1 N HCl), as deviations can lead to byproducts like thiazolidinone derivatives .

Q. What spectroscopic and crystallographic methods are most effective for structural characterization?

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, dihedral angles (e.g., 44.96° between pyrazole and phenyl rings), and hydrogen-bonding networks (N–H⋯Cl, N–H⋯S) critical for understanding supramolecular interactions .

- FT-IR and NMR: Confirm thiourea (–NH–C(=S)–NH–) and hydroxyl (–OH) functional groups. For example, IR peaks near 1250–1300 cm⁻¹ indicate C=S stretching, while ¹H NMR signals at δ 10–12 ppm correlate with NH protons .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of [2+3]-cyclocondensation with N-arylmaleimides?

Cyclocondensation efficiency depends on solvent polarity, temperature, and substituent electronic effects. Polar aprotic solvents (e.g., DMF) enhance reactivity of maleimides by stabilizing transition states, while elevated temperatures (80–100°C) accelerate ring closure. Steric hindrance from the 3-hydroxyphenyl group can direct cyclization to the pyrazole’s C-4 position, favoring thiazolidinone formation over alternative isomers . Kinetic studies using in situ NMR or LC-MS are recommended to track intermediate formation .

Q. What methodological strategies resolve contradictions between computational predictions and experimental data in hydrogen-bonding networks?

Discrepancies often arise from neglecting solvent effects or non-classical C–H⋯S interactions in simulations. To address this:

- Compare SC-XRD-derived hydrogen-bond distances (e.g., N–H⋯S = 2.34 Å) with DFT-optimized gas-phase models.

- Use molecular dynamics (MD) simulations incorporating explicit solvent molecules (e.g., ethanol) to account for solvation effects .

- Validate with variable-temperature XRD to assess thermal motion’s impact on bond geometry .

Q. How does the 3-hydroxyphenyl substituent modulate biological activity compared to analogs with thiophene or furan rings?

The 3-hydroxyphenyl group enhances hydrogen-bond donor capacity and π-π stacking potential, which may improve binding to targets like kinases or microbial enzymes. Comparative studies with thiophene/furan analogs (e.g., EC₅₀ differences in antimicrobial assays) require:

Q. What role do non-covalent interactions play in the compound’s solubility and crystallinity?

The compound’s low aqueous solubility arises from strong intramolecular hydrogen bonds (N–H⋯O, N–H⋯S) and hydrophobic phenyl/pyrazole stacking. To improve bioavailability:

- Modify crystallization solvents (e.g., DMSO/water mixtures) to disrupt H-bond networks.

- Co-crystallize with cyclodextrins or ionic liquids to enhance dissolution rates without altering core structure .

Methodological Challenges and Solutions

Q. How can researchers optimize multi-step syntheses to minimize thioamide oxidation or decomposition?

Q. What advanced techniques validate the compound’s role as a precursor for heterocyclic libraries?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.